1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide

Catalog No.
S12848783
CAS No.
M.F
C26H44Br2N4
M. Wt
572.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl...

Product Name

1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide

IUPAC Name

1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide

Molecular Formula

C26H44Br2N4

Molecular Weight

572.5 g/mol

InChI

InChI=1S/C26H44N4.2BrH/c1-27(2)25-15-21-29(22-16-25)19-13-11-9-7-5-6-8-10-12-14-20-30-23-17-26(18-24-30)28(3)4;;/h15-18,21-24H,5-14,19-20H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

SRYRXSJEWKGQSC-UHFFFAOYSA-L

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)CCCCCCCCCCCC[N+]2=CC=C(C=C2)N(C)C.[Br-].[Br-]

1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide is a complex organic compound classified as a pyridinium salt. Its molecular formula is C26H44Br2N4C_{26}H_{44}Br_2N_4 with a molecular weight of 572.5 g/mol. The structure features two pyridinium rings connected by a dodecyl chain, which contributes to its unique properties and potential applications in various fields, including chemistry and biology .

The synthesis of this compound typically involves several key reactions:

  • Formation of Pyridinium Salt: The initial step includes the reaction of 4-dimethylaminopyridine with an alkylating agent like dodecyl bromide, leading to the formation of an intermediate pyridinium salt.
  • Coupling Reaction: The intermediate undergoes a coupling reaction with another molecule of 4-dimethylaminopyridine under controlled conditions to yield the final product.
  • Purification: The crude product is purified through recrystallization or column chromatography to isolate the pure compound .

Additionally, the compound can participate in various chemical transformations, including oxidation, reduction, and substitution reactions, leading to different derivatives.

Research indicates that 1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide exhibits notable biological activity. It has been utilized as a probe in studies investigating membrane dynamics and interactions due to its amphiphilic nature. This property allows it to interact effectively with lipid membranes, making it valuable in biological research .

The synthesis methods for this compound involve multi-step processes:

  • Initial Reaction: Reacting 4-dimethylaminopyridine with dodecyl bromide.
  • Intermediate Formation: Producing a pyridinium salt as an intermediate.
  • Final Coupling: Coupling the intermediate with another 4-dimethylaminopyridine molecule.
  • Purification Techniques: Employing recrystallization or chromatography for purification .

These methods highlight the complexity and specificity required in synthesizing this unique compound.

Interaction studies involving 1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide focus on its behavior within lipid bilayers and cellular membranes. The compound's ability to integrate into membranes allows researchers to explore its effects on membrane stability and fluidity, providing insights into cellular processes and potential therapeutic uses .

Several compounds share structural similarities with 1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-butylpyridin-1-iumShorter alkyl chainLess hydrophobic than the target compound
1-butyl-3-methylimidazoliumImidazolium ring instead of pyridiniumDifferent charge distribution affects solubility
1-methylpyridin-1-iumSingle methyl groupSimpler structure with potentially lower biological activity

These comparisons highlight the uniqueness of 1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide in terms of hydrophobicity, structural complexity, and potential applications in biological systems .

Hydrogen Bond Acceptor Count

4

Exact Mass

572.19122 g/mol

Monoisotopic Mass

570.19327 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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